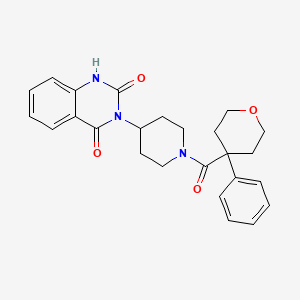

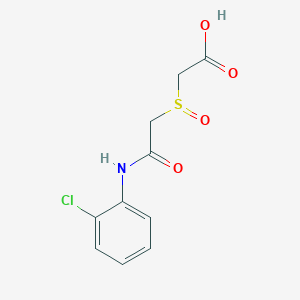

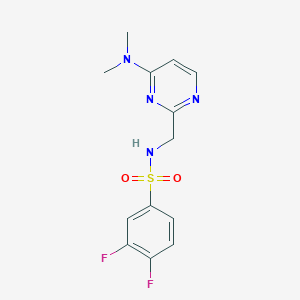

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Light-induced Tetrazole-Quinone 1,3-Dipolar Cycloaddition

Researchers have developed a green and efficient method for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. The microscopic mechanisms behind these reactions were explored using electronic structure calculation methods, revealing that upon excitation with ultraviolet light, specific reactants reach excited states, leading to bond cleavage and the formation of active intermediates. These intermediates can react with naphthoquinone, overcoming energy barriers to form novel compounds efficiently. This study elucidates the experimental mechanism in detail and aids in the design of related photoinduced reactions (He et al., 2021).

Efficient Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives

An efficient method has been developed for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This one-pot, three-component condensation reaction involves 2-chloro-3-formyl quinolines, malononitrile/ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione. The synthesized compounds were screened for their antibacterial activity against a panel of bacterial and fungal strains, demonstrating potential biological interest (Shah et al., 2012).

Antimicrobial Activity of Thiazolidine-dione Derivatives

A series of thiazolidine-dione derivatives was synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (Prakash et al., 2011).

Green Chemistry Approaches in Heterocyclic Synthesis

Green chemistry protocols have been developed for synthesizing complex heterocyclic ortho-quinones. These methods proceed with high atom economy, generating multiple bonds and rings in a single operation, demonstrating the environmental advantages of short reaction times, excellent yields, and simplified work-up procedures (Rajesh et al., 2011).

Discovery of HPPD Inhibitors

Research has led to the discovery of potent novel HPPD inhibitors, important in herbicide development for resistant weed control. A ring-expansion strategy was adopted, yielding compounds with significant inhibitory activity against HPPD, offering insights into the molecular interactions within the HPPD enzyme and demonstrating excellent herbicidal activity against various weeds (He et al., 2020).

Propriétés

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c29-22-20-8-4-5-9-21(20)26-24(31)28(22)19-10-14-27(15-11-19)23(30)25(12-16-32-17-13-25)18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETFZKZGVVZTKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4(CCOCC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)

![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)